![molecular formula C13H12N2O2S B4581559 5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4581559.png)

5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one

Vue d'ensemble

Description

1,3-Thiazolidin-4-ones are a significant group of heterocyclic compounds with a wide range of applications in medicinal chemistry. Their versatile nature stems from the scaffold's ability to participate in various chemical reactions, leading to compounds with significant biological activities. The synthesis and exploration of these compounds have led to the development of numerous derivatives with enhanced properties and potential applications (Cunico, Gomes, & Vellasco, 2008).

Synthesis Analysis

The synthesis of 1,3-thiazolidin-4-ones and their derivatives, including "5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one", involves classical isosteres and has evolved from the mid-nineteenth century to present day. Advanced synthesis methodologies, including green chemistry approaches, have been developed for these compounds, highlighting their structural and biological potential (Santos, Jones Junior, & Silva, 2018).

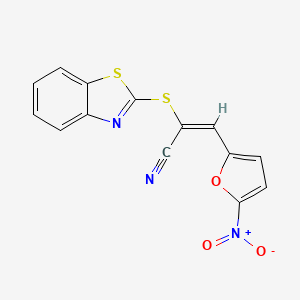

Molecular Structure Analysis

Research on 1,3-thiazolidin-4-ones has provided insights into their molecular structure, showcasing the importance of the thiazolidinone nucleus and its functionalized analogues. These structures serve as key components in commercial pharmaceuticals, demonstrating significant pharmacological importance and versatility for modifications (ArunlalV., Vandana, & Biju, 2015).

Chemical Reactions and Properties

1,3-Thiazolidin-4-ones undergo diverse chemical reactions, offering enormous scope in medicinal chemistry. Their reactivity allows for the synthesis of a wide array of biologically active compounds, emphasizing the utility of thiazolidinone scaffolds in drug development (Issac & Tierney, 1996).

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Activities

5-Arylidene-2-imino-1,3-thiazolidin-4-ones have been synthesized and investigated for their potential antibacterial and antimicrobial activities. These compounds demonstrate considerable efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives substituted with hydroxy, methoxy, nitro, and chloro groups on the benzene ring exhibited significant antimicrobial activity, particularly against Gram-positive microorganisms and Haemophilus influenzae. This suggests that the substituted and unsubstituted 5-arylidene moiety plays a crucial role in enhancing the antimicrobial properties of this class of compounds (Vicini et al., 2006).

Anti-inflammatory and Antinociceptive Activities

5-Arylidene-2-imino-1,3-thiazolidin-4-ones have also been explored for their anti-inflammatory and antinociceptive properties. Novel 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinones, with various substitutions at imino phenyl and arylidene groups, exhibited significant in vivo anti-inflammatory, antinociceptive, and in vitro free-radical scavenging activities. Notably, these compounds displayed significant activity in acute inflammation models without the presence of an acidic group, unlike conventional nonsteroidal anti-inflammatory drugs (NSAIDs), indicating their potential as non-ulcerogenic tri-action drug candidates (Chawla et al., 2019).

Propriétés

IUPAC Name |

(5Z)-2-amino-5-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-2-6-17-10-5-3-4-9(7-10)8-11-12(16)15-13(14)18-11/h2-5,7-8H,1,6H2,(H2,14,15,16)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHJPKWVQYJJRN-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C=C2C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=CC(=C1)/C=C\2/C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(Allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenylethanone O-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B4581479.png)

![4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4581498.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)

![[2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)

![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4581515.png)

![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4581521.png)

![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4581526.png)

![1-ethyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4581535.png)

![N-[2-(butyrylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B4581550.png)